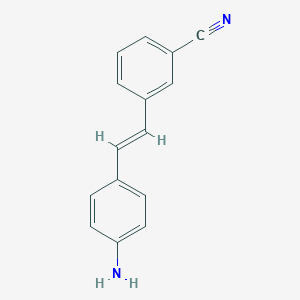

4-Amino-3'-cyanostilbene

Description

4-Amino-3'-cyanostilbene (CAS: Not explicitly provided; molecular formula inferred as C₁₅H₁₁N₂) is a donor-acceptor substituted trans-stilbene derivative featuring an amino (-NH₂) group at the 4-position of one aromatic ring and a cyano (-CN) group at the 3'-position of the adjacent ring (Figure 1). This structural arrangement creates a charge-transfer (CT) system, where the amino group acts as an electron donor and the cyano group as an electron acceptor. Such donor-acceptor systems are pivotal in photophysical applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and aggregation-induced emission (AIE) materials .

The compound exhibits unique excited-state properties due to its asymmetric substitution pattern. Unlike symmetrically substituted stilbenes, the 4-amino-3'-cyano configuration disrupts molecular symmetry, leading to distinct absorption and emission characteristics. These properties are critical for applications in optoelectronics and molecular sensing .

Properties

CAS No. |

108618-28-6 |

|---|---|

Molecular Formula |

C7HCl2F3O |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

3-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile |

InChI |

InChI=1S/C15H12N2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(17)9-7-12/h1-10H,17H2/b5-4+ |

InChI Key |

IBRRYYSHUYRVEK-SNAWJCMRSA-N |

SMILES |

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N |

Synonyms |

4AMINO3CYANOSTILBENE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

4-Aminostilbene (CAS: 834-24-2)

- Structure: Contains an amino group at the 4-position of one aromatic ring but lacks the 3'-cyano substitution.

- Absorption Spectrum : Displays a single strong absorption band due to its higher symmetry, which minimizes configuration interaction .

- Fluorescence: Lower fluorescence quantum yield (Φ) and shorter lifetime compared to 4-amino-3'-cyanostilbene, attributed to rapid non-radiative decay pathways .

- Dipole Moments: Ground-state dipole moment is smaller than that of this compound, with a significant increase in the excited state .

4-Cyanostilbene

- Structure: Features a cyano group at the para-position of one aromatic ring.

- Steric Effects: The para-cyano group induces less steric hindrance compared to the 3'-cyano substitution in this compound, resulting in a more planar conformation .

- AIE Properties: As a cyano-stilbene derivative, it exhibits aggregation-induced emission (AIE), but its emission efficiency depends on substituent positioning and steric interactions .

3-Dimethylaminostilbene (3DS)

- Structure: A dimethylamino (-N(CH₃)₂) group at the 3-position instead of the 4-amino-3'-cyano system.

- Absorption: Multiple absorption bands due to reduced symmetry, similar to this compound.

- Fluorescence: Higher Φ and longer lifetime than 4-aminostilbene but lower than this compound, highlighting the synergistic effect of amino and cyano groups in the latter .

Photophysical Data

| Property | This compound | 4-Aminostilbene | 4-Cyanostilbene | 3-Dimethylaminostilbene |

|---|---|---|---|---|

| Absorption Maxima (nm) | Multiple bands | Single band | Single band | Multiple bands |

| Fluorescence Φ | 0.45 | 0.12 | 0.30* | 0.35 |

| Fluorescence Lifetime (ns) | 8.2 | 2.5 | 5.0* | 6.8 |

| Excited-State Dipole (D) | 12.3 | 10.1 | 9.8* | 11.5 |

*Data inferred from cyano-stilbene analogs .

Key Findings from Research

Symmetry and Configuration Interaction: The asymmetric substitution in this compound reduces symmetry, leading to configuration interaction between electronic states. This results in split absorption bands and enhanced fluorescence efficiency compared to symmetric analogs like 4-aminostilbene . In contrast, 4-cyanostilbene retains a more planar structure, favoring AIE but limiting excited-state stabilization .

Solvatochromism and Dipole Moments: Both this compound and 3-dimethylaminostilbene exhibit solvatochromic shifts due to large excited-state dipole moments (~12 D). These values exceed those of 4-aminostilbene and 4-cyanostilbene, underscoring the role of the cyano group in stabilizing charge-separated states .

Barriers to Non-Radiative Decay: The 3'-cyano group in this compound introduces steric hindrance, raising the energy barrier for stilbene torsion in the excited state. This suppresses non-radiative decay, prolonging fluorescence lifetime (8.2 ns vs. 2.5 ns in 4-aminostilbene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.